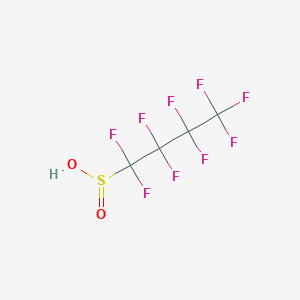
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-
説明
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is a colorless liquid that is considered a superacid. It is a member of the perfluoroalkyl family of chemicals, characterized by the replacement of all hydrogen atoms in the butyl group with fluorine atoms. This compound has a molecular formula of C4HF9O3S and a molecular weight of 300.09 .
準備方法
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- can be synthesized by reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields the desired compound through a series of steps involving the reduction of the iodine compound and subsequent sulfonation.
化学反応の分析
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- can participate in substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of perfluoroalkyl substances in biological systems.
Industry: 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is used in the production of stain repellents for carpets and furniture, as well as in flame retardants
作用機序
The mechanism by which nonafluoro-1-butanesulfinic acid exerts its effects involves its strong acidic nature and ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic applications, the compound’s sulfinic acid group can activate substrates and facilitate chemical transformations .
類似化合物との比較
1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is unique among similar compounds due to its specific structure and properties. Similar compounds include:
Perfluorooctanoic acid: A longer-chain perfluoroalkyl acid with different chemical properties and applications.
Heptafluorobutyric acid: A shorter-chain perfluoroalkyl acid with distinct reactivity and uses.
Perfluoropentanoic acid: Another perfluoroalkyl acid with varying chain length and properties
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.
特性
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15/h(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYDBQRYCWOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2H, C4HF9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895519 | |
| Record name | Perfluorobutane-1-sulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34642-43-8 | |
| Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34642-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorobutane-1-sulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















